molecular formula C15H11F3N2OS2 B11024551 C15H11F3N2OS2

C15H11F3N2OS2

Cat. No.: B11024551
M. Wt: 356.4 g/mol
InChI Key: AHSCSMAXQKNSLT-UHFFFAOYSA-N
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Description

C15H11F3N2OS2: manitimus , is a chemical compound with the following properties:

    Chemical Formula: this compound

    Molecular Weight: 308.26 g/mol

    Appearance: Gray-black powder

    Solubility: Soluble in water and organic solvents

    Toxicity: Low

Preparation Methods

Synthetic Routes: Manitimus can be synthesized by reacting manganese dioxide (MnO2) with concentrated nitric acid (HNO3). It’s essential to control the reaction conditions due to the strong oxidizing nature of concentrated nitric acid.

Industrial Production: Industrial production methods for manitimus are not widely documented, but research laboratories typically follow the synthetic route mentioned above.

Chemical Reactions Analysis

Types of Reactions: Manitimus undergoes various chemical reactions, including:

    Oxidation: It can act as a donor of nitrogen oxides (NOx) in redox reactions.

    Substitution: Manitimus may participate in substitution reactions, although specific examples are scarce.

Common Reagents and Conditions:

    Nitric Acid (HNO3): Used in the synthesis.

    Organic Solvents: Used for solubility and reaction purposes.

Major Products: The major products formed during manitimus reactions depend on the specific reaction conditions and substrates. Further research is needed to provide detailed information.

Scientific Research Applications

Manitimus finds applications in various scientific fields:

    Chemistry: As a reagent in redox reactions.

    Biology: Limited research, but it may have biological applications.

    Medicine: Investigate its potential as an immunosuppressive agent.

    Industry: Used as a smoke generator for fire training and testing fire alarm systems.

Mechanism of Action

The exact mechanism by which manitimus exerts its effects remains an active area of research. It inhibits dehydroorotate dehydrogenase and acts as an effective immunosuppressive drug.

Comparison with Similar Compounds

Manitimus stands out due to its unique structure and potential applications. Unfortunately, detailed comparisons with similar compounds are scarce in the literature.

Properties

Molecular Formula

C15H11F3N2OS2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11F3N2OS2/c16-15(17,18)10-1-2-11-9(7-10)8-12(23-11)14(21)20-4-3-13-19-5-6-22-13/h1-2,5-8H,3-4H2,(H,20,21)

InChI Key

AHSCSMAXQKNSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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